molecular formula C₃₀H₄₀F₆N₂O₃Si B1160081 6β-O-Trimethysilyl Dihydrodutasteride

6β-O-Trimethysilyl Dihydrodutasteride

Cat. No.: B1160081
M. Wt: 618.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-O-Trimethysilyl Dihydrodutasteride is a synthetic derivative of Dutasteride, a potent and selective, dual inhibitor of both type I and type II 5α-reductase (5AR) enzymes . By inhibiting these enzymes, the parent compound Dutasteride prevents the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . The profound reduction in serum DHT levels is the primary mechanism behind Dutasteride's clinical effects in treating benign prostatic hyperplasia (BPH) and its application in androgenetic alopecia . This specific chemical modification, featuring a trimethylsilyl group, is典型ally employed in research and development settings. Its primary research value lies in its use as a key intermediate or reference standard in the synthetic pathway of developing novel 5α-reductase inhibitors or in analytical chemistry for method development and quantification. The structural alteration can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this derivative to probe the enzymatic mechanisms of 5α-reductase and to facilitate the detection and measurement of Dutasteride and its metabolites in complex biological matrices using techniques like LC-MS/MS. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C₃₀H₄₀F₆N₂O₃Si

Molecular Weight

618.73

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 6β-O-Trimethylsilyl Dihydrodutasteride include:

Dutasteride (Parent Compound) : Inhibits both type 1 and 2 5α-reductase isoforms.

Dihydrodutasteride : Formed via reduction of the 1,2-double bond in dutasteride; retains partial inhibitory activity .

6β-Hydroxydutasteride : A major oxidative metabolite with pharmacological activity comparable to dutasteride .

4'-Hydroxydutasteride : A less potent metabolite formed via CYP3A4/5-mediated oxidation .

1,2-Dihydrodutasteride: A minor metabolite with significantly reduced 5α-reductase inhibitory activity .

Pharmacological Activity

Compound 5α-Reductase Inhibition (Relative to Dutasteride) Metabolic Pathway CYP Isoenzyme Involvement Half-Life (Approx.)
Dutasteride 100% Parent compound CYP3A4/5 ~5 weeks
6β-O-TMS Dihydrodutasteride Comparable* Derivatized metabolite N/A (analytical derivative) Not reported
6β-Hydroxydutasteride 100% Oxidation at 6β position CYP3A4/5 Not reported
4'-Hydroxydutasteride <10% Oxidation at 4' position CYP3A4/5 Not reported
1,2-Dihydrodutasteride <10% Reduction of 1,2-double bond Non-CYP Not reported

*Assumed based on structural similarity to 6β-hydroxydutasteride, which retains full activity .

Metabolic and Analytical Stability

  • Dutasteride : Extensively metabolized by CYP3A4/5, with 5% excreted unchanged in feces and <1% in urine .
  • 6β-Hydroxydutasteride : Detected in human serum at steady state; activity matches dutasteride but contributes minimally to overall efficacy due to low systemic concentrations .
  • 6β-O-TMS Dihydrodutasteride : Used in analytical workflows to quantify dutasteride metabolites. The TMS group enhances stability during LC-MS/MS analysis, enabling reliable detection even after long-term frozen storage (≤−65°C for up to 3 years) .

Pharmacokinetic Variability

  • Age Dependency : Dutasteride’s half-life increases with age (170 hours in men aged 20–49 vs. 300 hours in those >70) due to reduced metabolic clearance .

Key Research Findings

Stability : Dutasteride and its metabolites, including 6β-hydroxydutasteride, remain stable in plasma for up to 3 years when stored at ≤−65°C, ensuring reliable reanalysis of clinical samples .

Analytical Utility : The TMS derivatization of 6β-hydroxydutasteride improves sensitivity in LC-MS/MS, facilitating precise quantification in pharmacokinetic studies .

Clinical Relevance : Despite 6β-hydroxydutasteride’s potency, its contribution to therapeutic effects is negligible due to low systemic exposure, underscoring dutasteride’s dominance in efficacy .

Notes

Handling Precautions : Dutasteride metabolites may produce irritant/toxic fumes under extreme conditions (e.g., combustion) .

Storage : Plasma samples containing dutasteride metabolites require storage at ≤−65°C to maintain stability .

Analytical Considerations : TMS derivatization is critical for resolving structurally similar metabolites like 6β-hydroxydutasteride and 4'-hydroxydutasteride in complex matrices .

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 6β-O-Trimethylsilyl Dihydrodutasteride compared to its parent compound, dutasteride?

  • Methodological Answer : 6β-O-Trimethylsilyl Dihydrodutasteride is a major active metabolite of dutasteride, formed via hepatic CYP3A4/5-mediated oxidation. In vitro studies demonstrate its inhibitory activity on 5α-reductase isoforms (types I and II) is comparable to dutasteride, whereas other metabolites (e.g., 4′-hydroxydutasteride, 1,2-dihydrodutasteride) exhibit significantly reduced potency . Researchers should validate activity using enzyme inhibition assays with recombinant 5α-reductase isoforms under standardized substrate concentrations and pH conditions to ensure reproducibility.

Q. What analytical methods are validated for quantifying 6β-O-Trimethylsilyl Dihydrodutasteride in biological matrices?

  • Methodological Answer : A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with liquid-liquid extraction (LLE) is recommended. Key parameters include:

  • Linearity : 0.08–1.2 ng/mL for metabolites, 0.1–3.5 ng/mL for dutasteride .
  • Sensitivity : Limit of quantification (LOQ) ≤0.08 ng/mL.
  • Specificity : Separation from structurally similar metabolites using chromatographic gradients.
  • Validation : Accuracy (85–115%), precision (CV <15%) across three validation runs .

Q. How does the metabolic pathway of dutasteride influence the pharmacokinetic profile of 6β-O-Trimethylsilyl Dihydrodutasteride?

  • Methodological Answer : Dutasteride undergoes extensive hepatic metabolism via CYP3A4/5, with 6β-O-Trimethylsilyl Dihydrodutasteride being a primary active metabolite. Pharmacokinetic studies should monitor plasma concentrations post-administration (e.g., 0.5 mg dose) using serial sampling over 5 weeks (terminal half-life ~5 weeks). Excretion occurs primarily in feces (40% as metabolites) . Researchers must account for inter-individual variability in CYP3A4/5 activity when interpreting metabolite exposure data .

Advanced Research Questions

Q. How can researchers design experiments to assess the long-term stability of 6β-O-Trimethylsilyl Dihydrodutasteride in stored clinical samples?

  • Methodological Answer :

  • Storage Conditions : Freeze plasma samples at ≤-65°C to minimize degradation.
  • Stability Testing : Reanalyze samples after 2–3 years using the validated LC-MS/MS method. Stability is confirmed if concentration deviations remain within ±15% of baseline .
  • Contingency : Include quality control (QC) samples spiked with known metabolite concentrations to monitor batch-to-batch variability.

Q. What experimental strategies address discrepancies in reported potency of 6β-O-Trimethylsilyl Dihydrodutasteride across in vitro and in vivo models?

  • Methodological Answer :

  • Assay Standardization : Use recombinant human 5α-reductase isoforms under identical substrate (testosterone) concentrations and pH (5.0–6.0).
  • Cross-Validation : Compare results with dutasteride as a positive control.
  • In Vivo Correlation : Measure plasma metabolite levels in animal models (e.g., rats) treated with dutasteride and correlate with tissue 5α-reductase inhibition .

Q. What are the challenges in elucidating the stereochemistry of hydroxyl additions in 6β-O-Trimethylsilyl Dihydrodutasteride, and how can they be resolved?

  • Methodological Answer :

  • Structural Ambiguity : The absolute configuration of hydroxyl groups at positions 6 and 15 remains unresolved .
  • Resolution Techniques : Use nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or X-ray crystallography to determine stereochemistry. Computational modeling (e.g., density functional theory) can predict stable conformers .

Q. How can environmental persistence of 6β-O-Trimethylsilyl Dihydrodutasteride be studied in wastewater systems?

  • Methodological Answer :

  • Detection : Employ solid-phase extraction (SPE) followed by LC-MS/MS to isolate and quantify metabolites in wastewater.
  • Degradation Studies : Simulate wastewater treatment conditions (e.g., UV exposure, microbial activity) and monitor metabolite half-life.
  • Data Interpretation : Compare with parent compound persistence; note that 6β-O-Trimethylsilyl Dihydrodutasteride may exhibit higher stability due to silyl group protection .

Key Research Recommendations

  • Prioritize structural elucidation of 6β-O-Trimethylsilyl Dihydrodutasteride using advanced spectroscopic techniques.
  • Investigate inter-species metabolic differences to improve translational relevance of preclinical models.
  • Develop environmental monitoring protocols for metabolites in wastewater to assess ecological impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.